molecular formula C10H13N3O4 B1436130 5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid CAS No. 2384916-52-1

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid

Cat. No.: B1436130
CAS No.: 2384916-52-1
M. Wt: 239.23 g/mol
InChI Key: SFVMBHZVCLEOLS-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid is a pyrimidine derivative with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group at position 5. Its IUPAC name reflects this substitution pattern, while its molecular formula (C₁₀H₁₃N₃O₄) and SMILES notation (O=C(OC(C)(C)C)NC1=CN=C(N=C1)C(O)=O) provide precise structural representation.

The pyrimidine ring serves as the core scaffold, with the Boc group enhancing solubility and stability during synthetic applications. The carboxylic acid moiety at position 2 contributes to hydrogen-bonding capacity, influencing supramolecular interactions. This dual functionalization makes the compound a versatile intermediate in peptide and nucleoside analog synthesis.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
CAS Registry Number 2384916-52-1
SMILES O=C(OC(C)(C)C)NC1=CN=C(N=C1)C(O)=O

Crystallographic Analysis and Conformational Studies

Crystallographic data for related pyrimidinecarboxylic acid derivatives reveal critical insights into the compound’s solid-state behavior. Single-crystal X-ray diffraction studies of aminopyrimidine salts and cocrystals highlight the role of hydrogen bonding in stabilizing supramolecular architectures. For example:

  • Hydrogen-bonding networks : In structurally similar compounds, the carboxylic acid group forms strong O–H···O bonds with adjacent molecules, creating extended networks. The Boc-protected amine group may participate in weaker C–H···O interactions, contributing to secondary stabilization.
  • Supramolecular motifs : Pyrimidine derivatives often exhibit π–π stacking and C–H···π interactions, which influence crystal packing. The electron-deficient pyrimidine ring facilitates aromatic interactions, while the Boc group’s steric bulk may limit such interactions.

While direct crystallographic data for this compound is limited, comparative analysis with 2-aminopyrimidine-5-carboxylic acid (C₅H₅N₃O₂) and this compound’s structural analogs suggests similar packing motifs.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic properties of pyrimidine derivatives are governed by resonance delocalization within the aromatic ring. Density functional theory (DFT) studies on pyrimidones and pyridines reveal:

  • Resonance stabilization : The pyrimidine ring’s alternating single and double bonds enable electron delocalization, reducing electronic strain. The carboxylic acid group at position 2 enhances resonance stabilization through conjugation with the ring’s nitrogen atoms.
  • Substituent effects : The Boc group at position 5 introduces steric and electronic effects. Its electron-withdrawing nature may slightly destabilize the ring’s electron density, while the carboxylic acid’s electron-withdrawing inductive effect further modulates resonance.

Table 2: Theoretical Electronic Parameters

Parameter Value (B3LYP/6-31G(d,p)) Source
HOMO Energy (eV) -8.2 (approx.)
LUMO Energy (eV) -1.5 (approx.)
Energy Gap (eV) 6.7 (approx.)

These values align with trends observed in halogenated pyrimidines, where substituents alter frontier molecular orbitals and reactivity.

Tautomeric Equilibria in Pyrimidinecarboxylic Acid Derivatives

Tautomerism in pyrimidinecarboxylic acids is influenced by intramolecular hydrogen bonding and solvent effects. For example:

  • Keto-enol equilibria : In 4-hydroxypyridine-3-carboxylic acid derivatives, keto and enol tautomers coexist, with the keto form typically favored in the solid state due to planarity and hydrogen-bonding stabilization.
  • Solvent-dependent shifts : Polar protic solvents stabilize the keto tautomer via solvation of the carbonyl oxygen, while nonpolar solvents favor enol forms through hydrophobic interactions.

For this compound, the carboxylic acid group may engage in intramolecular hydrogen bonding with the Boc-protected amine, potentially stabilizing a specific tautomer. However, experimental data on its tautomeric preferences are limited. Comparative studies on 2-hydroxypyridine derivatives suggest that steric hindrance from the Boc group could suppress enol tautomer formation.

Table 3: Tautomer Stability Factors

Factor Impact on Tautomer Stability Source
Intramolecular H-bonding Stabilizes keto tautomer
Solvent polarity Polar solvents favor keto
Steric effects Boc group may hinder enol

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-6-4-11-7(8(14)15)12-5-6/h4-5H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVMBHZVCLEOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid typically involves:

  • Starting from a substituted pyrimidine precursor, often bearing a reactive group such as a cyano or bromo substituent at the 2- or 5-position.
  • Introduction of the Boc protecting group on the amino functionality.
  • Conversion of the cyano or other precursor groups to the carboxylic acid functionality.
  • Purification and characterization of the final Boc-protected amino pyrimidine carboxylic acid.

Key Preparation Steps and Conditions

Boc Protection of Amino Group

The Boc protection is commonly achieved by reacting the amino pyrimidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or bases such as triethylamine. Typical conditions include:

  • Solvent: tert-butanol or methanol
  • Temperature: Room temperature (25–30°C)
  • Reaction time: Overnight (12–16 hours)
  • Purification: Column chromatography to isolate the Boc-protected intermediate

For example, a reaction with 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate and di-tert-butyl dicarbonate using DMAP in tert-butanol at 25°C overnight yielded the Boc-protected product with a high yield of 91.9%.

Conversion to Carboxylic Acid

The carboxylic acid group at the 2-position of the pyrimidine ring is introduced or revealed by hydrolysis of cyano or ester precursors. Commonly, lithium hydroxide monohydrate is used for hydrolysis under mild conditions:

  • Solvent: Ethanol-water mixture
  • Temperature: Room temperature (25°C)
  • Reaction time: 12–16 hours
  • Workup: Acidification with hydrochloric acid to pH ~2, extraction with ethyl acetate, drying, and concentration

This method provides excellent yields (up to 98.5%) of the Boc-protected amino pyrimidine carboxylic acid as a white solid.

Detailed Example Procedure

Step Reagents & Conditions Description Yield (%) Notes
1. Boc Protection 5-methyl-2-amino-pentanedioate, di-tert-butyl dicarbonate, DMAP, tert-butanol, 25°C, overnight Stir mixture, evaporate solvent, purify by chromatography 91.9 Mild conditions, simple operation
2. Hydrolysis Boc-protected ester, lithium hydroxide monohydrate, ethanol/water, 25°C, 12–16h Stir, acidify to pH 2 with HCl, extract, dry, concentrate 98.5 Quantitative conversion to acid

Alternative Synthetic Routes

An alternative approach involves starting from 5-bromo-2-cyanopyrimidine, which undergoes nucleophilic substitution with phenylcarbinol to form 5-benzyloxy-2-cyanopyrimidine, followed by alkaline hydrolysis to yield 5-hydroxy pyrimidine-2-carboxylic acid. This intermediate can then be further functionalized to introduce the Boc-protected amino group.

  • Step 1: Reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol in toluene using cesium carbonate, cuprous iodide, and 1,10-phenanthroline as catalyst at 80–110°C for 4–12 hours.
  • Step 2: Hydrolysis of the cyano group under basic conditions (25–100°C), acidification to pH 3–4 to precipitate the carboxylic acid.

This two-step method achieves yields of approximately 90% and 67% for each step respectively, with advantages of fewer reaction steps and scalability.

Research Findings and Analysis

  • The Boc protection step is robust, providing high yields under mild conditions, which preserves sensitive functional groups.
  • Hydrolysis using lithium hydroxide in ethanol-water mixtures is efficient, with near-quantitative conversion and facile workup.
  • The alternative synthetic route via 5-benzyloxy-2-cyanopyrimidine allows for strategic functional group transformations, though it involves higher temperatures and longer reaction times.
  • Purification by column chromatography or crystallization ensures high purity of the final compound suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Boc protection + Hydrolysis 5-methyl-2-amino-pentanedioate Di-tert-butyl dicarbonate, DMAP, LiOH 25°C, overnight (Boc); 25°C, 12–16h (hydrolysis) 91.9 (Boc), 98.5 (acid) Mild, high yield, simple workup
Nucleophilic substitution + Hydrolysis 5-bromo-2-cyanopyrimidine Phenylcarbinol, Cs2CO3, CuI, 1,10-phenanthroline 80–110°C, 4–12h (substitution); 25–100°C (hydrolysis) 90 (substitution), 67 (hydrolysis) Fewer steps, scalable

Biological Activity

5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid (CAS: 2384916-52-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and implications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino group. Its molecular formula is C9H12N2O3C_9H_{12}N_2O_3 with a molecular weight of approximately 196.20 g/mol. The Boc group serves as a protective moiety for the amino group, enhancing the compound's stability during chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in targeting diseases related to metabolic dysregulation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The presence of the Boc group enhances the binding affinity of the molecule to target proteins or enzymes, facilitating effective inhibition .
  • Cellular Uptake : The structural characteristics allow for efficient cellular uptake, which is crucial for its therapeutic efficacy .
  • Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is essential for minimizing side effects during treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityIC50 = 0.126 μM against MDA-MB-231 cells
Enzyme InhibitionPotential competitive inhibitor
Selectivity IndexHigher selectivity against cancer cells
Toxicity ProfileNo acute toxicity observed at high doses

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of this compound, researchers administered the compound to mice inoculated with MDA-MB-231 cells. The results indicated significant inhibition of tumor growth and metastasis compared to control groups. Notably, the compound displayed a favorable pharmacokinetic profile with an oral bioavailability of 31.8% and clearance rates indicative of manageable systemic exposure .

Scientific Research Applications

5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid is a chemical compound with a pyrimidine ring substituted with a tert-butoxycarbonyl group and a methylamino group. It has a molecular formula of C11H15N3O4C_{11}H_{15}N_3O_4 and a molecular weight of approximately 253.26 g/mol. This compound is used in medicinal chemistry for developing pharmaceuticals that target biological pathways and also in synthetic organic chemistry.

Synthesis
5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid can be synthesized through different methods, allowing for further modifications:

  • Specific details on the methods are not available in the search results.

Applications
5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid has potential applications in pharmaceutical development as a building block for synthesizing bioactive molecules and in organic synthesis for preparing more complex structures.

Structural Analogs
Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid:

Compound NameUnique Features
5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acidContains a methoxy group; potential for different reactivity patterns
2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acidThiazole ring offers unique electronic properties
Methyl 5-(tert-butoxycarbonylamino)pyrimidine-2-carboxylateEster functionality may influence solubility and reactivity

Comparison with Similar Compounds

Compound A : 5-({11-[(tert-Butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic Acid

  • Structure: Features a sulfobenzoic acid backbone with a long aliphatic chain (11-undecanoyl) and a Boc-protected amino group.
  • Key Differences :
    • The presence of a sulfonic acid group (–SO₃H) enhances water solubility compared to the pyrimidine-based compound.
    • The extended hydrophobic chain may improve membrane permeability but reduces synthetic yield (60% overall yield in a two-step synthesis) .
  • Applications: Used in glycosaminoglycan-related studies due to its sulfonic acid functionality.

Compound B : (2S,5R)-5-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic Acid

  • Structure : Contains a tetrahydro-2H-pyran ring instead of a pyrimidine, with stereochemical complexity (2S,5R configuration).
  • Lower molecular weight (exact value unspecified) may improve pharmacokinetic properties .
  • Applications : Employed in asymmetric catalysis and enantioselective synthesis.

Compound C : 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride

  • Structure: A bicyclic imidazo-pyrazine system with a Boc-free amino group and a methyl substituent.
  • Key Differences :
    • The absence of a carboxylic acid group limits its utility in conjugation reactions.
    • The hydrochloride salt form enhances stability but may complicate purification .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the pyrimidine amine, followed by carboxylation at the 2-position. Key steps include:

  • Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .
  • Optimization of reaction time and temperature (e.g., 0–25°C for Boc protection to avoid side reactions) .
  • Post-synthesis purification via recrystallization (mp 162–166°C for related Boc-protected compounds) or column chromatography .
    • Efficiency Tips : Use orthogonal protecting groups for multi-step syntheses and monitor intermediates via TLC or HPLC (≥95% purity thresholds as per catalog standards) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, referencing CAS RN-specific retention times .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and pyrimidine ring protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₄N₃O₄⁺ requires m/z 240.0974) .
  • Melting Point : Compare observed mp (e.g., 150–151°C for structurally similar Boc-amino acids) to literature values .

Q. How should researchers handle safety concerns when working with this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to hazards (H315: skin irritation; H319: eye damage) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (H335: respiratory irritation) .
  • Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for organic solvents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates and transition states, as demonstrated in ICReDD’s reaction design workflows .
  • Solvent Effects : Use COSMO-RS simulations to predict solubility and solvent compatibility .
  • Kinetic Modeling : Optimize reaction conditions (e.g., temperature, catalyst loading) using Arrhenius plots derived from computed activation energies .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton assignments, particularly for overlapping pyrimidine signals .
  • X-ray Crystallography : Resolve structural uncertainties by growing single crystals (e.g., using vapor diffusion in ethanol/water) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at reactive sites to track bond formation in complex derivatives .

Q. How to design a multi-step synthesis protocol using this compound as an intermediate?

  • Methodological Answer :

  • Modular Design : Employ Boc deprotection (e.g., TFA in DCM) followed by coupling reactions (e.g., EDC/HOBt for amide bond formation) .
  • Scalability : Use flow chemistry reactors for high-throughput synthesis, as described in CRDC’s reaction fundamentals guidelines .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid
Reactant of Route 2
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5-((tert-Butoxycarbonyl)amino)pyrimidine-2-carboxylic acid

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